2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one is a complex organic compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxazolidinone ring fused to a phenyl group. The unique arrangement of atoms in this molecule makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one typically involves the intramolecular cyclization of suitable precursors. One efficient method involves the cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction proceeds smoothly under moderate conditions, yielding the desired spirocyclic compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce different spirocyclic structures with altered functional groups.
Scientific Research Applications
2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a scaffold for drug development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one exerts its effects is not fully understood. its interactions with molecular targets likely involve binding to specific sites on proteins or other macromolecules, leading to changes in their structure and function. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-azaspiro[4.5]deca-1,6,9-trien-8-one: This compound shares a similar spirocyclic structure but differs in the substitution pattern on the spirocyclic ring.
Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds feature an isoxazole ring fused to the spirocyclic core, offering different chemical and biological properties.
Uniqueness
The uniqueness of 2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one lies in its specific substitution pattern and the presence of both oxazolidinone and phenyl groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
89207-89-6 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2,2,6-trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one |
InChI |
InChI=1S/C17H17NO2/c1-12-11-14(19)9-10-17(12)15(18-16(2,3)20-17)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
YFXJKBFEYMGAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=CC12C(=NC(O2)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.